molecular formula C9H15ClN4 B11887207 (R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride

(R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride

Cat. No.: B11887207
M. Wt: 214.69 g/mol
InChI Key: ZUKYUIPSZDFPME-DDWIOCJRSA-N
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Description

®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is a chemical compound with the molecular formula C8H14Cl2N4. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazine ring and a pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride typically involves the reaction of pyrazine derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst-free synthesis approach, which involves the reaction of N-hetaryl ureas with alcohols . This environmentally friendly technique yields a wide range of substituted carbamates.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and purification techniques . The process ensures high purity and consistency, which is crucial for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of ®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is unique due to its specific combination of a pyrazine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

N-methyl-N-[(3R)-pyrrolidin-3-yl]pyrazin-2-amine;hydrochloride

InChI

InChI=1S/C9H14N4.ClH/c1-13(8-2-3-10-6-8)9-7-11-4-5-12-9;/h4-5,7-8,10H,2-3,6H2,1H3;1H/t8-;/m1./s1

InChI Key

ZUKYUIPSZDFPME-DDWIOCJRSA-N

Isomeric SMILES

CN([C@@H]1CCNC1)C2=NC=CN=C2.Cl

Canonical SMILES

CN(C1CCNC1)C2=NC=CN=C2.Cl

Origin of Product

United States

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